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Compound of Interest

Compound Name:

(2-Fluoro-4-

(trifluoromethoxy)phenyl)boronic

acid

Cat. No.: B1343862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

trifluoromethoxy substituted boronic acids, crucial compounds in medicinal chemistry and

materials science. The introduction of the trifluoromethoxy (-OCF₃) group significantly

influences the electronic properties and, consequently, the spectroscopic characteristics of

arylboronic acids. This guide summarizes key spectroscopic data, details experimental

methodologies, and provides a visual representation of a typical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of trifluoromethoxy

substituted boronic acids. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provides a wealth of

information regarding the molecular structure and electronic environment.

NMR Spectroscopic Data
The following tables summarize the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR chemical shifts (δ) and coupling

constants (J) for the ortho-, meta-, and para-isomers of trifluoromethoxy phenylboronic acid in

acetone-d₆.[1]

Table 1: ¹H NMR Data (acetone-d₆)[1]
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Compound Position δ (ppm) Multiplicity J (Hz)

2-

(OCF₃)C₆H₄B(O

H)₂

H3 7.61 ddd
Jн-н = 7.6, Jн-н

= 1.6, Jн-F = 1.6

H4 7.51 ddd
Jн-н = 7.6, Jн-н

= 7.4, Jн-н = 1.0

H5 7.33 ddd
Jн-н = 12.5, Jн-н

= 7.4, Jн-н = 1.0

H6 7.91 dd
Jн-н = 7.6, Jн-н

= 1.6

B(OH)₂ 7.33 s

3-

(OCF₃)C₆H₄B(O

H)₂

H2 7.84 s

H4 7.66 d Jн-н = 7.7

H5 7.43 t Jн-н = 7.7

H6 7.75 d Jн-н = 7.7

B(OH)₂ 7.20 s

4-

(OCF₃)C₆H₄B(O

H)₂

H2, H6 7.95 d Jн-н = 8.3

H3, H5 7.33 d Jн-н = 8.3

B(OH)₂ 7.17 s

Table 2: ¹³C NMR Data (acetone-d₆)[1]
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Compound Position δ (ppm) Multiplicity J (Hz)

2-

(OCF₃)C₆H₄B(O

H)₂

C1 133.0 s

C2 148.4 q ³Jc-F = 2.0

C3 122.0 q ⁴Jc-F = 1.0

C4 131.7 s

C5 128.0 s

C6 136.6 s

OCF₃ 121.7 q ¹Jc-F = 255.8

3-

(OCF₃)C₆H₄B(O

H)₂

C1 133.0 (br) s

C2 134.1 s

C3 149.9 q ³Jc-F = 1.7

C4 126.1 s

C5 130.3 s

C6 129.5 s

OCF₃ 121.5 q ¹Jc-F = 255.4

4-

(OCF₃)C₆H₄B(O

H)₂

C1 130.0 (br) s

C2, C6 136.6 s

C3, C5 121.1 s

C4 151.7 q ³Jc-F = 1.7

OCF₃ 121.4 q ¹Jc-F = 255.4
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Table 3: ¹⁹F and ¹¹B NMR Data (acetone-d₆)[1]

Compound Nucleus δ (ppm) Multiplicity J (Hz)

2-

(OCF₃)C₆H₄B(O

H)₂

¹⁹F -57.1 d Jн-F = 1.6

¹¹B 29.5 s

3-

(OCF₃)C₆H₄B(O

H)₂

¹⁹F -57.2 dd
Jн-F = 1.2, Jн-F

= 1.2

¹¹B 29.4 s

4-

(OCF₃)C₆H₄B(O

H)₂

¹⁹F -57.1 t Jн-F = 1.2

¹¹B 29.5 s

Experimental Protocol: NMR Spectroscopy[1]
NMR spectra were recorded on a Varian VNMRS-500 spectrometer operating at 500 MHz for

¹H, 125 MHz for ¹³C, 160 MHz for ¹¹B, and 470 MHz for ¹⁹F. All measurements were performed

in acetone-d₆ at room temperature. Chemical shifts are reported in parts per million (ppm)

relative to the residual solvent signal (acetone-d₆: 2.05 ppm for ¹H and 29.84 ppm for ¹³C) or an

external standard (BF₃·Et₂O for ¹¹B and CFCl₃ for ¹⁹F).

UV-Vis Spectroscopy
UV-Vis spectroscopy is primarily utilized to determine the acidity (pKa) of trifluoromethoxy

substituted boronic acids. The absorbance of the acidic and basic forms of the boronic acid

differs, allowing for the determination of the ionization constant through spectrophotometric

titration.[2][3][4][5]

UV-Vis Spectroscopic Data
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The pKa values for the isomers of trifluoromethoxy phenylboronic acid were determined using

UV-Vis spectroscopy.[1] The UV-Vis spectra were recorded at various pH values to monitor the

equilibrium between the boronic acid and its conjugate base.

Table 4: pKa Values Determined by UV-Vis Spectrophotometry[1]

Compound pKa

2-(OCF₃)C₆H₄B(OH)₂ 9.46 ± 0.08

3-(OCF₃)C₆H₄B(OH)₂ 7.80 ± 0.05

4-(OCF₃)C₆H₄B(OH)₂ 7.92 ± 0.04

Experimental Protocol: UV-Vis Spectroscopy for pKa
Determination[1]
UV-Vis spectra were recorded on a Unicam UV 300 spectrophotometer. A stock solution of the

boronic acid was prepared in methanol. A series of buffer solutions with varying pH values were

prepared. For each measurement, a small aliquot of the stock solution was added to the buffer

solution in a quartz cuvette. The spectra were recorded over a range of 200-400 nm. The pKa

was determined by analyzing the change in absorbance at a specific wavelength as a function

of pH.

Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides information about the functional groups and molecular

vibrations within the trifluoromethoxy substituted boronic acids.

FT-IR Spectroscopy
While specific FT-IR data for trifluoromethoxy phenylboronic acids is not readily available in the

reviewed literature, data for the closely related 3,5-bis(trifluoromethyl)phenylboronic acid

provides a representative example of the expected vibrational modes.[6]

Table 5: Representative FT-IR Data for 3,5-bis(trifluoromethyl)phenylboronic acid[6]
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Wavenumber (cm⁻¹) Assignment

3357 O-H stretching

1360-1000 C-F stretching

~1057 Strong C-F stretching

Experimental Protocol: FT-IR Spectroscopy[6]
The FT-IR spectrum of 3,5-bis(trifluoromethyl)phenylboronic acid was recorded using a

PerkinElmer Spectrum One FTIR spectrometer in the region of 4000–400 cm⁻¹. The sample

was prepared as a KBr pellet. The spectrum was recorded with a scanning speed of 10 cm⁻¹

min⁻¹ and a spectral resolution of 4.0 cm⁻¹.

Raman Spectroscopy
Specific Raman spectroscopic data for trifluoromethoxy substituted boronic acids were not

identified in the surveyed literature.

Fluorescence Spectroscopy
Fluorescence spectroscopic data for trifluoromethoxy substituted boronic acids is not

extensively reported in the literature. Arylboronic acids, in general, are not strongly fluorescent

but can be derivatized to create fluorescent sensors, particularly for saccharides.

Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of trifluoromethoxy substituted boronic acids.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
This technical guide provides a centralized resource for the spectroscopic properties of

trifluoromethoxy substituted boronic acids. The comprehensive NMR and UV-Vis data, along

with detailed experimental protocols, offer a valuable starting point for researchers in the field.

While a complete set of vibrational and fluorescence spectroscopic data for these specific

compounds is not yet widely available in the literature, the representative data and

methodologies presented here serve as a useful reference for further investigation and

characterization of this important class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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